molecular formula C9H9NaO4S2 B562617 Sodium Benzoylthioethanesulfonate-d4 CAS No. 1189657-00-8

Sodium Benzoylthioethanesulfonate-d4

Cat. No.: B562617
CAS No.: 1189657-00-8
M. Wt: 272.301
InChI Key: MQRJYFYHAKNZHS-FEUVXQGESA-M
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Mechanism of Action

Target of Action

Sodium Benzoylthioethanesulfonate-d4 is primarily used in proteomics research . .

Mode of Action

It is primarily used as a biochemical in proteomics research . In nuclear magnetic resonance (NMR) studies, it serves as a marker to suppress cross-peak detection signals

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, folding, or degradation, but this is speculative without more detailed information.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body, but without specific studies, it’s difficult to make definitive statements about its pharmacokinetics.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function, but specific results would depend on the context of the research.

Action Environment

The action environment of this compound can influence its efficacy and stability. It is soluble in water , suggesting that it can be used in aqueous environments such as biological tissues or culture media. It is recommended to be stored at -20° C , indicating that it may be sensitive to temperature.

Preparation Methods

The synthesis of Sodium Benzoylthioethanesulfonate-d4 involves several steps, typically starting with the deuteration of benzoylthioethanesulfonate. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Sodium Benzoylthioethanesulfonate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sodium Benzoylthioethanesulfonate-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a stable isotope-labeled compound for various analytical techniques. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, it may be used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Sodium Benzoylthioethanesulfonate-d4 can be compared with other similar compounds such as:

    Sodium Benzoylthioethanesulfonate: The non-deuterated version of the compound.

    Sodium Benzoylthioethanesulfonate-d3: A partially deuterated version with three deuterium atoms.

    Sodium Benzoylthioethanesulfonate-d5: A version with five deuterium atoms.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in research applications .

Properties

IUPAC Name

sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJYFYHAKNZHS-FEUVXQGESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662191
Record name Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189657-00-8
Record name Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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